molecular formula C12H11N3O B13138663 (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine

Cat. No.: B13138663
M. Wt: 213.23 g/mol
InChI Key: AFJFGEFIJFJXKO-LXOGZNDWSA-N
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Description

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N. This particular compound is characterized by the presence of a pyridine ring substituted at the 2 and 4 positions with another pyridine ring and an oxyethanimine group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine typically involves the reaction of 2-(pyridin-2-yl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This allows for better control of reaction conditions and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of the N-oxide derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorescent dyes and catalysts.

Mechanism of Action

The mechanism of action of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This can lead to a decrease in the production of specific metabolites, which can have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyridine: A precursor in the synthesis of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine.

    N-(2-pyridin-2-ylpyridin-4-yl)ethanamine: A reduced form of the compound.

    2,4-dipyridyl: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the oxyethanimine group. This gives the compound distinct chemical and biological properties compared to other pyridine derivatives.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine

InChI

InChI=1S/C12H11N3O/c1-2-15-16-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h2-9H,1H3/b15-2-

InChI Key

AFJFGEFIJFJXKO-LXOGZNDWSA-N

Isomeric SMILES

C/C=N\OC1=CC(=NC=C1)C2=CC=CC=N2

Canonical SMILES

CC=NOC1=CC(=NC=C1)C2=CC=CC=N2

Origin of Product

United States

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